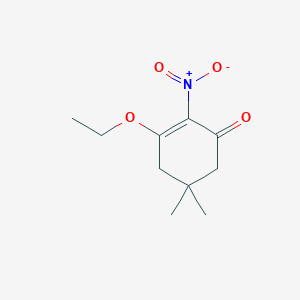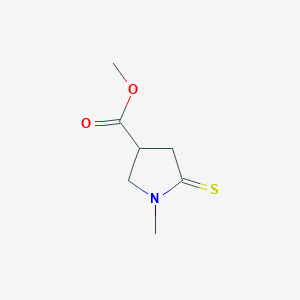
3-氨基-2-(2,4-二氟苯氧基)吡啶
描述
Synthesis Analysis
The synthesis of related pyridine derivatives involves various strategies including the tandem C-F bond cleavage protocol, which is a method for synthesizing poly-substituted pyridines. This approach is significant for the development of novel compounds, including those with difluorophenoxy groups, by breaking the C-F bond of the anionically activated fluoroalkyl group in high yields under noble metal-free conditions (Chen et al., 2010).
Molecular Structure Analysis
Single crystal X-ray diffraction studies have been pivotal in understanding the molecular and crystal structures of related compounds. For instance, complexes of related structures with dioxane and pyridine have been synthesized and their structures investigated by X-ray analysis, offering insights into the spatial arrangement of atoms and the bonding within the molecules (Rybalova et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of pyridine derivatives, including those with amino and difluorophenoxy groups, is diverse. For example, the acylation of pyrrolidine-2,4-diones, a reaction relevant to the synthesis of 3-acyltetramic acids, highlights the chemical transformations these compounds can undergo. This process involves the acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids (Jones et al., 1990).
Physical Properties Analysis
The physical properties, including solubility and film-forming capabilities of related pyridine-containing compounds, have been studied. Novel fluorinated polyimides derived from diamine monomers, including those related to the 3-amino-2-(2,4-difluorophenoxy)pyridine structure, exhibit good solubility in strong polar solvents and can form flexible, tough, and transparent films. These materials show promising optical and dielectric properties, important for high-performance applications (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties of pyridine derivatives, such as reactivity towards various chemical agents and conditions, have been explored through synthesis and characterizations. For example, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides demonstrates the chemical versatility of pyridine derivatives. This method allows for the introduction of different substituents at specific positions on the pyridine ring, showcasing the compound's chemical flexibility (Boto et al., 2001).
科学研究应用
1. Synthesis of Fluorinated Pyridines
- Application Summary: Fluorinated pyridines are used in the synthesis of various heterocyclic compounds and Schiff bases . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes: The synthesis of these compounds has led to the development of various active compounds in the pharmaceutical and agrochemical industries .
2. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
- Methods of Application: The synthesis and applications of TFMP and its derivatives are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
3. 2-Aminopyridine as a Derivatizing Agent
- Application Summary: 2-Aminopyridine (2AP) is used as a fluorescent label for oligosaccharide detection, chromatographic separation, fluorometric, or mass spectrometric analysis .
- Methods of Application: 2AP is used as a derivatizing agent .
- Results or Outcomes: The use of 2AP enhances the detection and analysis of oligosaccharides .
4. Trifluoromethylpyridines as Key Structural Motif
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
- Methods of Application: The synthesis and applications of TFMP and its derivatives are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
5. Synthesis of Herbicides and Insecticides
- Application Summary: Fluorinated pyridines are used as starting materials for the synthesis of some herbicides and insecticides .
- Methods of Application: The methods of synthesis of fluorinated pyridines are presented .
- Results or Outcomes: The synthesis of these compounds has led to the development of various active compounds in the agrochemical industry .
6. Cationic Photopolymerization
- Application Summary: 2-Aminopyridine derivatives are used in cationic photopolymerization .
- Methods of Application: 2-Aminopyridine derivatives are used as a model vinyl ether monomer and cycloaliphatic epoxide monomer respectively for the compositions cured by cationic photopolymerization .
- Results or Outcomes: The use of 2-Aminopyridine derivatives enhances the detection and analysis of oligosaccharides .
4. Trifluoromethylpyridines as Key Structural Motif
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
- Methods of Application: The synthesis and applications of TFMP and its derivatives are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
5. Synthesis of Herbicides and Insecticides
- Application Summary: Fluorinated pyridines are used as starting materials for the synthesis of some herbicides and insecticides .
- Methods of Application: The methods of synthesis of fluorinated pyridines are presented .
- Results or Outcomes: The synthesis of these compounds has led to the development of various active compounds in the agrochemical industry .
6. Cationic Photopolymerization
- Application Summary: 2-Aminopyridine derivatives are used in cationic photopolymerization .
- Methods of Application: 2-Aminopyridine derivatives are used as a model vinyl ether monomer and cycloaliphatic epoxide monomer respectively for the compositions cured by cationic photopolymerization .
- Results or Outcomes: The use of 2-Aminopyridine derivatives enhances the detection and analysis of oligosaccharides .
属性
IUPAC Name |
2-(2,4-difluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPVQAHEFVXVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371014 | |
| Record name | 3-Amino-2-(2,4-difluorophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(2,4-difluorophenoxy)pyridine | |
CAS RN |
175135-63-4 | |
| Record name | 2-(2,4-Difluorophenoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-(2,4-difluorophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)





![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)






